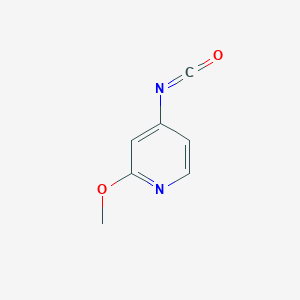![molecular formula C12H11ClO3 B13536490 3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal is a chemical compound with a complex structure that includes a benzodioxepin ring system
Méthodes De Préparation
The synthesis of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxepin ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 9th position of the benzodioxepin ring.
Aldehyde formation: The prop-2-enal group is introduced through an aldehyde formation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal include:
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enol: Similar structure but with an alcohol group instead of an aldehyde.
The uniqueness of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enal lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11ClO3 |
|---|---|
Poids moléculaire |
238.66 g/mol |
Nom IUPAC |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enal |
InChI |
InChI=1S/C12H11ClO3/c13-10-7-9(3-1-4-14)8-11-12(10)16-6-2-5-15-11/h1,3-4,7-8H,2,5-6H2/b3-1+ |
Clé InChI |
CXHNWWSVQFNEFT-HNQUOIGGSA-N |
SMILES isomérique |
C1COC2=C(C(=CC(=C2)/C=C/C=O)Cl)OC1 |
SMILES canonique |
C1COC2=C(C(=CC(=C2)C=CC=O)Cl)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




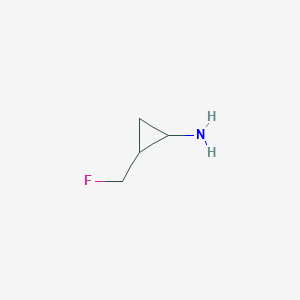


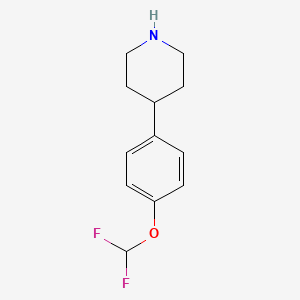

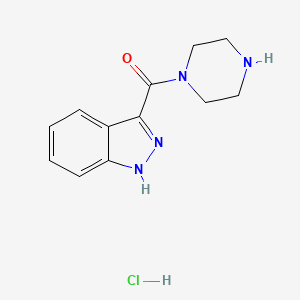
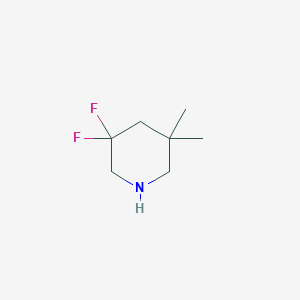
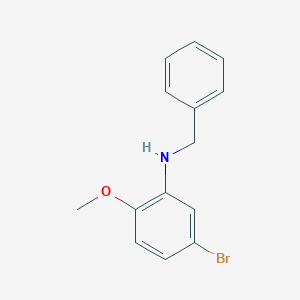
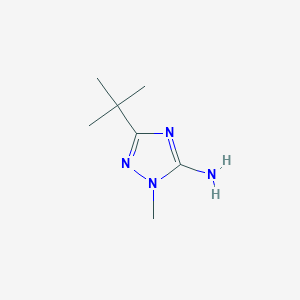
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)
